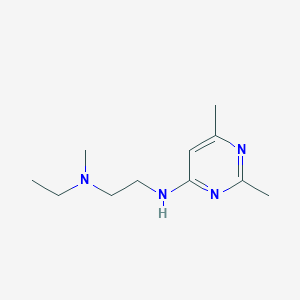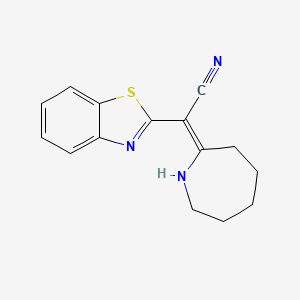![molecular formula C16H22N2O2 B7555854 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as MDPT, and it belongs to the cathinone class of drugs. MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions.
作用机制
MDPT works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. By increasing the levels of dopamine and serotonin, MDPT can improve attention and concentration, suppress appetite, and improve mood.
Biochemical and Physiological Effects
MDPT has been found to have several biochemical and physiological effects, including:
1. Increased levels of dopamine and serotonin in the brain.
2. Increased heart rate and blood pressure.
3. Suppression of appetite.
4. Increased metabolism.
5. Improved attention and concentration.
实验室实验的优点和局限性
The advantages of using MDPT in lab experiments include its stimulant properties, which can be used to study the effects of dopamine and serotonin on physiological functions. However, the limitations of using MDPT in lab experiments include its potential for abuse and its lack of specificity for dopamine and serotonin receptors.
未来方向
There are several future directions for research on MDPT, including:
1. Developing new drugs that can be used to treat medical conditions such as ADHD, obesity, and depression.
2. Studying the effects of MDPT on the brain and other physiological functions.
3. Developing new methods for synthesizing MDPT that are more efficient and cost-effective.
4. Developing new analytical methods for detecting and quantifying MDPT in biological samples.
5. Studying the potential side effects of MDPT and developing strategies for minimizing these effects.
Conclusion
In conclusion, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has potential applications in drug development. Its stimulant properties make it a potential candidate for the development of new drugs that can be used to treat various medical conditions. The synthesis method of MDPT is relatively simple, and it can be carried out in a laboratory setting. However, there are limitations to using MDPT in lab experiments, including its potential for abuse and its lack of specificity for dopamine and serotonin receptors. There are several future directions for research on MDPT, including developing new drugs, studying its effects on the brain and other physiological functions, and developing new analytical methods for detecting and quantifying MDPT in biological samples.
合成方法
The synthesis of MDPT involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-bromobutan-2-amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile. The synthesis method of MDPT is relatively simple and can be carried out in a laboratory setting.
科学研究应用
MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions. Some of the potential applications of MDPT in scientific research include:
1. Treatment of Attention Deficit Hyperactivity Disorder (ADHD): MDPT has been found to improve attention and concentration in individuals with ADHD. This makes it a potential candidate for the development of new drugs that can be used to treat this medical condition.
2. Treatment of Obesity: MDPT has been found to suppress appetite and increase metabolism, which makes it a potential candidate for the development of new drugs that can be used to treat obesity.
3. Treatment of Depression: MDPT has been found to increase the levels of dopamine and serotonin in the brain, which makes it a potential candidate for the development of new drugs that can be used to treat depression.
属性
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-14(8-9-17)18-12(2)4-5-13-6-7-15-16(10-13)20-11-19-15/h6-7,10,12,14,18H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJJXXCPUIFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(C)CCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)